7-Nitroindoline hydrochloride 7-Nitroindoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2173992-22-6
VCID: VC11658664
InChI: InChI=1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H
SMILES: C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

7-Nitroindoline hydrochloride

CAS No.: 2173992-22-6

Cat. No.: VC11658664

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

7-Nitroindoline hydrochloride - 2173992-22-6

Specification

CAS No. 2173992-22-6
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name 7-nitro-2,3-dihydro-1H-indole;hydrochloride
Standard InChI InChI=1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H
Standard InChI Key VZHMOVIJXOLTKW-UHFFFAOYSA-N
SMILES C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl
Canonical SMILES C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Characteristics

7-Nitroindoline hydrochloride (C8_8H7_7N2_2O2_2·HCl) is the hydrochloride salt of 7-nitroindoline, a bicyclic aromatic amine. The compound features a nitro group at the 7-position of the indoline scaffold, which is critical for its light-sensitive behavior. Key physicochemical properties include:

PropertyValue
Molecular Weight206.62 g/mol
Melting Point220–225°C (decomposes)
SolubilitySoluble in water, DMSO, MeOH
Absorption Maximum~340 nm (UV)

The nitro group at the 7-position activates the indoline core for photochemical reactions, while the hydrochloride counterion improves solubility in physiological buffers .

Synthesis and Derivatives

The synthesis of 7-nitroindoline hydrochloride typically begins with 7-nitroindole, which undergoes selective reduction and subsequent salt formation. A representative pathway involves:

  • Reduction of 7-Nitroindole: Catalytic hydrogenation or borohydride-mediated reduction converts the indole to indoline .

  • Acetylation: Protection of the amine group using acetic anhydride yields N-acetyl-7-nitroindoline .

  • Hydrochloride Formation: Treatment with HCl gas or aqueous HCl produces the hydrochloride salt .

Recent advancements include the development of anionically substituted derivatives, such as 5-methoxycarbonylmethyl-7-nitroindoline hydrochloride, which exhibit enhanced photorelease kinetics for neurotransmitters like glutamate .

Upon UV irradiation (300–350 nm), 7-nitroindoline hydrochloride undergoes a photosolvolysis reaction. The nitro group absorbs photons, leading to excitation of the indoline core and cleavage of the C–N bond. This releases the caged effector molecule (e.g., neurotransmitter) and generates a nitroso intermediate :

7-Nitroindoline-Xhν7-Nitrosoindoline+XH\text{7-Nitroindoline-X} \xrightarrow{h\nu} \text{7-Nitrosoindoline} + \text{XH}

Key features of the photoreaction:

  • Sub-microsecond release kinetics: Enables real-time study of synaptic transmission .

  • Wavelength specificity: Irradiation at 340–365 nm minimizes cellular phototoxicity .

  • Aqueous compatibility: The hydrochloride salt remains stable in physiological buffers .

Applications in Neuroscience

Caged Neurotransmitters

7-Nitroindoline hydrochloride derivatives serve as photolabile protecting groups for:

  • Glutamate: Uncaging with 1–5 ms light pulses allows precise activation of NMDA receptors .

  • GABA and Glycine: Despite partial receptor binding, these conjugates enable localized inhibitory signaling studies .

DNA/RNA Modifications

Incorporation of N-acetyl-7-nitroindoline into oligonucleotides enables light-controlled crosslinking with complementary RNA strands. For example:

  • ODN 3 (5′-CTT-T-9-TTC-TCC-TTT-CT-3′) forms covalent adducts with RNA upon UV exposure, facilitating studies of nucleic acid interactions .

Comparative Analysis of Derivatives

DerivativeRelease EfficiencyBiological Application
5-Methoxycarbonylmethyl92% (350 nm)Glutamate uncaging
3-Ethylene glycol-linked78% (365 nm)RNA crosslinking
4-Carboxybenzyl65% (340 nm)Intracellular calcium signaling

Recent Innovations (2020–2025)

  • Two-Photon Uncaging: Nonlinear excitation at 720 nm enables deeper tissue penetration in brain slices .

  • Red-Shifted Variants: Introduction of electron-donating groups shifts absorption to 400–450 nm, reducing UV exposure .

  • Cryogenic Applications: Photoactivation at 77K permits ultrafast kinetic studies of receptor activation .

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